Home > Products > Screening Compounds P30247 > Eremomycin aglycone hexapeptide
Eremomycin aglycone hexapeptide - 185461-61-4

Eremomycin aglycone hexapeptide

Catalog Number: EVT-15329542
CAS Number: 185461-61-4
Molecular Formula: C46H40ClN7O16
Molecular Weight: 982.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Eremomycin aglycone hexapeptide is a glycopeptide antibiotic that is structurally related to vancomycin. It was discovered in the mid-20th century and has gained attention for its potential effectiveness against certain Gram-positive bacterial infections. Eremomycin exhibits unique structural characteristics that differentiate it from vancomycin, particularly in its sugar composition and chlorine content. This compound is notable for its increased activity against resistant bacterial strains, making it a subject of interest in antibiotic research.

Source

Eremomycin is derived from the fermentation of the soil bacterium Amycolatopsis orientalis, which is also the source of vancomycin. The production of eremomycin involves complex biosynthetic pathways that utilize nonribosomal peptide synthetases to assemble its structure from various amino acids and sugars .

Classification

Eremomycin belongs to the class of glycopeptide antibiotics. This class is characterized by its mechanism of action, which involves inhibiting bacterial cell wall synthesis. Glycopeptide antibiotics are typically effective against Gram-positive bacteria due to their ability to bind to the D-alanyl-D-alanine terminus of peptidoglycan precursors, disrupting cell wall integrity.

Synthesis Analysis

Methods

The synthesis of eremomycin can be achieved through both natural fermentation processes and semi-synthetic modifications. The natural production involves culturing Amycolatopsis orientalis under specific conditions that favor the production of eremomycin. Semi-synthetic approaches have been developed to enhance the antibiotic's activity and spectrum by modifying its aglycone structure or sugar components.

Technical Details

The biosynthesis of eremomycin involves a series of enzymatic reactions facilitated by nonribosomal peptide synthetases. These enzymes assemble the peptide backbone through modules that catalyze the incorporation of specific amino acids. The presence of unique sugar residues, such as 4-epi-vancosamine, further contributes to its structural diversity and biological activity .

Molecular Structure Analysis

Structure

The molecular structure of eremomycin aglycone hexapeptide consists of a core peptide linked to carbohydrate moieties. The aglycone portion includes several amino acids, with a notable presence of D-amino acids which contribute to its stability and resistance to enzymatic degradation.

Data

The chemical formula for eremomycin is C₃₁H₄₃ClN₆O₁₃S, and it has a molecular weight of approximately 640.23 g/mol. Its structure features a branched tricyclic glycosylated nonribosomal peptide framework, similar to that of vancomycin but with distinct modifications in sugar and chlorine content .

Chemical Reactions Analysis

Reactions

Eremomycin undergoes various chemical reactions typical for glycopeptides, including hydrolysis and modifications through acylation or alkylation. These reactions can alter its antibacterial properties and enhance efficacy against resistant strains.

Technical Details

Research indicates that modifications to the aglycone can lead to derivatives with improved activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. Such modifications often involve altering the side chains or introducing bulky substituents that improve binding affinity to bacterial targets .

Mechanism of Action

Process

Eremomycin exerts its antibacterial effects primarily by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors in bacterial cell walls. This binding inhibits transglycosylation and transpeptidation processes essential for cell wall synthesis, ultimately leading to cell lysis.

Data

Studies have shown that eremomycin displays higher binding affinity compared to vancomycin, allowing it to effectively target resistant strains. The presence of additional binding sites in modified derivatives further enhances its mechanism against resistant bacteria .

Physical and Chemical Properties Analysis

Physical Properties

Eremomycin is typically presented as a white to off-white powder with hygroscopic properties. It is soluble in water and exhibits stability under acidic conditions but may degrade in alkaline environments.

Chemical Properties

The compound has a melting point range between 180-190 °C and shows significant antibacterial activity at low concentrations (minimum inhibitory concentration values often below 1 µg/mL). Its solubility profile makes it suitable for intravenous administration in clinical settings .

Applications

Scientific Uses

Eremomycin has potential applications in treating serious bacterial infections, particularly those caused by resistant Gram-positive organisms. Its derivatives are being explored for use in clinical settings against strains resistant to conventional antibiotics like methicillin and vancomycin.

Research continues into semi-synthetic derivatives of eremomycin that could provide broader spectrum activity or enhanced potency against multi-drug resistant pathogens, making it an important candidate in the ongoing search for new antibiotics .

Structural and Molecular Characterization of Eremomycin Aglycone Hexapeptide

Core Hexapeptide Backbone Architecture and Cross-Linking Patterns

Eremomycin aglycone hexapeptide represents the foundational pharmacophore of the eremomycin glycopeptide antibiotic, generated through selective removal of sugar moieties. This hexapeptide backbone consists of a conserved sequence of six amino acids: N-methyl-D-leucine (MeD-Leu₁), D-4-hydroxyphenylglycine (D-Hpg₂), D-4-hydroxyphenylglycine (D-Hpg₃), D-4-hydroxyphenylglycine (D-Hpg₄), D-3,5-dihydroxyphenylglycine (D-Dpg₅), and 3,5-dihydroxyphenylglycine (Dpg₆). Crucially, the aglycone retains three characteristic ether cross-links that rigidify its structure: an A-B ring (connecting residues 5 and 7 via C-C bond), a C-O-D ring (linking residues 4 and 6 via diaryl ether), and a D-O-E ring (bridging residues 2 and 4 via diaryl ether) [2] [6]. These cross-links constrain the peptide into a cup-shaped conformation essential for biological activity.

Table 1: Core Structural Features of Eremomycin Aglycone Hexapeptide

Structural ElementResidues InvolvedLinkage TypeFunctional Role
A-B RingD-Dpg₅, Dpg₆Carbon-carbon bondStabilizes C-terminal region
C-O-D RingD-Hpg₄, Dpg₆Diaryl etherForms rear cavity wall
D-O-E RingD-Hpg₂, D-Hpg₄Diaryl etherPreorganizes D-Ala-D-Ala binding pocket
Chlorination SiteD-Hpg₂Chloro substituentEnhances hydrophobic interactions

Solid-state NMR studies using rotational-echo double resonance (REDOR) on Staphylococcus aureus whole cells reveal that the cross-linked architecture positions key pharmacophore elements with precise spatial relationships. The C-terminus (Dpg₆) resides within 3.5 Å of the L-Ala moiety of peptidoglycan stem peptides, while the Asn amide group lies 4.8–5.1 Å from D-Ala-D-Ala termini. This spatial organization facilitates dual anchoring to both the terminal and penultimate residues of peptidoglycan precursors [4]. The aglycone hexapeptide lacks the disaccharide moiety (glucose-4-epi-vancosamine) attached to residue D-Hpg₄ in full eremomycin, which marginally reduces binding affinity but preserves the core interaction mechanism [3] [8].

Role of Aromatic Residues and Atropisomerism in Structural Rigidity

The hexapeptide scaffold incorporates five aromatic residues (D-Hpg₂, D-Hpg₃, D-Hpg₄, D-Dpg₅, Dpg₆) that enforce conformational rigidity through steric constraints and enable atropisomerism. The chlorinated D-Hpg₂ residue (bearing a single chlorine atom, distinguishing it from vancomycin’s dichlorination) and D-Hpg₆ exhibit restricted rotation around their aryl-aryl ether bonds, generating stable atropisomers. Nuclear Overhauser effect spectroscopy (NOESY) and molecular dynamics simulations confirm that the natural isomer adopts a conformation where the chlorine on D-Hpg₂ is oriented away from the ligand-binding cavity, while the D-Hpg₆ chlorine faces inward toward the binding site [6] [8]. This specific spatial arrangement is thermally stable, with rotational energy barriers exceeding 25 kcal/mol, preventing racemization under physiological conditions.

Table 2: Aromatic Residues and Their Contributions to Structural Integrity

Aromatic ResiduePositionModificationRole in RigidityAtropisomer Dependence
D-Hpg₂2Chlorination (mono)Anchors D-O-E ringChlorine orientation fixed
D-Hpg₃3UnmodifiedStabilizes hydrophobic coreLimited rotation
D-Hpg₄4Glycosylation site*Connects C-O-D and D-O-E ringsDihedral angle constrained
D-Dpg₅5HydroxylatedForms A-B ring with Dpg₆Steric hindrance
Dpg₆6ChlorinationParticipates in A-B and C-O-D ringsInward chlorine orientation

*Note: Glycosylation absent in aglycone hexapeptide but position critical for rigidity

The hydrophobic clustering of aromatic side chains creates a "back-to-front" dimerization interface observed in solution-state NMR. Dimerization constants (Kd) for eremomycin aglycone exceed 10³ M⁻¹, driven by π-stacking and van der Waals interactions between D-Dpg₅ and Dpg₆ residues of adjacent monomers. This dimerization enhances ligand binding through avidity effects but is disrupted in N-terminally modified analogs, compromising activity against resistant strains [4] [9]. The integrity of this aromatic network explains why perturbations like residue deletion or stereochemical inversion reduce antibacterial potency by >100-fold [1] [6].

Impact of N-Terminal Modifications on Binding Pocket Integrity

The N-terminal N-methyl-D-leucine (MeD-Leu₁) residue is a critical determinant of binding pocket functionality. Edman degradation studies systematically removing MeD-Leu₁ yield an inactive pentapeptide, confirming its indispensable role. Semisynthetic modifications at this position reveal stringent steric and stereochemical requirements:

  • Aminoacylation with D-Lysine: Replacement of MeD-Leu₁ with D-lysine generates a heptapeptide analog retaining ~85% of the native aglycone’s in vitro activity against S. aureus. The basic side chain preserves hydrogen bonding to the carboxylate of D-Ala-D-Ala while introducing electrostatic complementarity [1].
  • Bulkier Aromatic Substitutions: D-Tryptophan or D-histidine substitutions at position 1 reduce antibacterial activity by >90%. This correlates with NMR chemical shift perturbations in the D-Ala-D-Ala binding pocket, particularly affecting the carbonyl group of residue D-Hpg₄ involved in a key hydrogen bond [1] [10].
  • Octapeptide Extension: N-terminal elongation with D-lysine (yielding an octapeptide) abolishes activity due to steric occlusion of the binding cleft. Molecular modeling shows the ε-amino group collides with the D-Hpg₂ chlorine, displacing residues 2–3 by >2 Å [1].

Table 3: Activity of N-Terminally Modified Eremomycin Aglycone Analogs

N-Terminal ModificationAnalog Type*Relative Activity (%)Structural Consequence
Native MeD-Leu₁Hexapeptide100 (Reference)Optimal pocket geometry
D-Lysine substitutionHeptapeptide85Minimal distortion; new H-bond possible
D-Tryptophan substitutionHeptapeptide<10Steric clash with D-Hpg₄ carbonyl
D-Histidine substitutionHeptapeptide<10Cleft occlusion; dimerization impaired
D-Lysine extensionOctapeptide<5Severe cleft distortion (>2 Å displacement)

*Activity against MSSA ATCC 29213 compared to unmodified aglycone hexapeptide [1]

Notably, C-terminal modifications show greater tolerance. Eremomycin aglycone conjugated to 2-fluorobenzylaminoethylamide via the C-terminus exhibits enhanced activity against vancomycin-resistant enterococci (VRE) without compromising binding pocket function. This derivative leverages membrane anchoring through its hydrophobic tail while maintaining the N-terminal binding cleft’s integrity [9]. Similarly, benzoxaborole conjugates attached to the C-terminus overcome resistance by providing additional binding interactions with peptidoglycan termini, unlike N-terminal modifications that directly disrupt the D-Ala-D-Ala recognition site [10].

Comprehensive Compound List

Properties

CAS Number

185461-61-4

Product Name

Eremomycin aglycone hexapeptide

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-19-amino-22-(2-amino-2-oxoethyl)-15-chloro-2,18,32,35,37,48-hexahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid

Molecular Formula

C46H40ClN7O16

Molecular Weight

982.3 g/mol

InChI

InChI=1S/C46H40ClN7O16/c47-24-10-18-4-8-28(24)70-30-12-19-11-29(40(30)61)69-21-5-1-16(2-6-21)39(60)37-45(66)53-36(46(67)68)23-13-20(55)14-27(57)32(23)22-9-17(3-7-26(22)56)34(43(64)54-37)52-44(65)35(19)51-41(62)25(15-31(48)58)50-42(63)33(49)38(18)59/h1-14,25,33-39,55-57,59-61H,15,49H2,(H2,48,58)(H,50,63)(H,51,62)(H,52,65)(H,53,66)(H,54,64)(H,67,68)/t25-,33+,34+,35+,36-,37-,38+,39+/m0/s1

InChI Key

ZUXYELXLKGTWOK-WZRYFPGASA-N

Canonical SMILES

C1=CC2=CC=C1C(C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C(C=C8)C(C(C(=O)NC(C(=O)N6)CC(=O)N)N)O)Cl)O)O2)O)C(=O)O)O

Isomeric SMILES

C1=CC2=CC=C1[C@H]([C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C(C=C8)[C@H]([C@H](C(=O)N[C@H](C(=O)N6)CC(=O)N)N)O)Cl)O)O2)O)C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.